2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is an organic compound characterized by its unique structure, which includes two diethylamino groups and two benzaldehyde groups connected by a propane-1,3-diylbis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable propane-1,3-diylbis(oxy) precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Propane-2,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl)bis(2-methylacrylate)
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 2,2’-[Propane-1,3-dilylbis(azaneylylidene)]bis(methanylylidene)bis(4-methylphenol)
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is unique due to its combination of diethylamino and benzaldehyde groups, which confer specific chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
514813-61-7 |
---|---|
Molecular Formula |
C25H34N2O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(diethylamino)-2-[3-[5-(diethylamino)-2-formylphenoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C25H34N2O4/c1-5-26(6-2)22-12-10-20(18-28)24(16-22)30-14-9-15-31-25-17-23(27(7-3)8-4)13-11-21(25)19-29/h10-13,16-19H,5-9,14-15H2,1-4H3 |
InChI Key |
IYALZFWCMCIKQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCCCOC2=C(C=CC(=C2)N(CC)CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.